molecular formula C12H13ClN2O2S B1421696 Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride CAS No. 1235440-80-8

Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride

Cat. No. B1421696
CAS RN: 1235440-80-8
M. Wt: 284.76 g/mol
InChI Key: RRNSYZKCYAQTLJ-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride” is a chemical compound with the CAS Number: 1235440-80-8 . It has a molecular weight of 284.77 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12N2O2S.ClH/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10;/h2-5,7H,6H2,1H3,(H2,13,14);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including structures similar to Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride, has demonstrated significant potential in the development of novel antioxidant and anti-inflammatory agents. A study by Raut et al. (2020) on "POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as a Potential Antioxidant and Anti-inflammatory Agents" revealed that synthesized benzofused thiazole derivatives exhibited distinct anti-inflammatory activity and potential antioxidant activity against reactive species. This research suggests that thiazole derivatives could be a promising template for evaluating new anti-inflammatory agents and antioxidants.

Medicinal Chemistry Importance of Benzothiazole Derivatives

The medicinal chemistry of benzothiazole derivatives is another significant area of research, demonstrating the versatility of thiazole compounds in pharmaceutical applications. A comprehensive review by Bhat and Belagali (2020) titled "Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review" highlighted the importance of benzothiazole and its derivatives across a range of pharmacological activities. This study indicates the potential of thiazole-based compounds in developing new therapeutic agents with varied biological activities.

properties

IUPAC Name

methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.ClH/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10;/h2-5,7H,6H2,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSYZKCYAQTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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